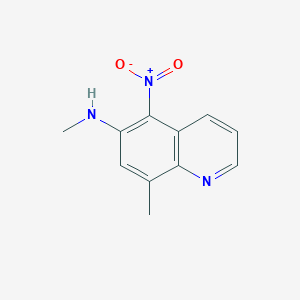

N,8-dimethyl-5-nitroquinolin-6-amine

Descripción

Propiedades

IUPAC Name |

N,8-dimethyl-5-nitroquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-6-9(12-2)11(14(15)16)8-4-3-5-13-10(7)8/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIPENTWMCHUOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1N=CC=C2)[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of Nitroquinoline Derivatives

To prepare nitroquinoline derivatives, two chemical transformation methods can be applied as precursors to aminoquinolines. The first method involves a classical Skraup-Doebner-Miller reaction and a three-step cyclocondensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid), trimethyl orthoformate, and 2-nitroaniline. The second method involves direct nitration of selected 8-(alkyl)-2-methylquinolines, which introduces a carbon-nitrogen bond in one step and requires higher electron density in benzene (or phenol) rings.

The nitration of hydroxyquinoline derivatives occurs at approximately 5 °C because the hydroxyl group strongly activates the reaction. The syntheses of nitroquinolines require a temperature of at least 70 °C and take more than 16 hours to complete. The reactions are selective and have high yields (up to 94%).

Amination of Nitroquinoline Derivatives via Nitro Group Reduction with Stannous Chloride

The nitroquinolines can be reduced to aminoquinolines in mild conditions. This method is suitable for various nitroquinolines and can tolerate the presence of functional groups, including hydroxyl, alkyl substituents, and halogen atoms. The reaction is a simple and fast transformation, with yields of up to 86%.

The \$$^{1}\$$H-NMR solution spectra of aminoquinolines showed H-1 signals from the NH\$$2\$$ group proton with a chemical shift of approximately 4.9 ppm (C8-NH\$$2\$$) or approximately 4.1 ppm (C5-NH\$$_2\$$). For all compounds, distinctive \$$^{1}\$$H-1 and \$$^{13}\$$C-13 signals come from alkyl groups.

Alternative Synthesis of 8-Quinolinamines

8-Quinolinamines can be synthesized by adopting literature methods. 5-Alkoxy/aryloxy-6-methoxy-8-nitroquinolines can be synthesized by reacting corresponding 4-alkoxy-6-methoxy-2-nitroanilines with acrolein via Skraup synthesis in the presence of arsenic(V) oxide and o-phosphoric acid at 100 °C. 8-Nitroquinolines upon direct ring alkylation via silver-catalyzed radical oxidative decarboxylation of trimethylacetic acid in the presence of ammonium persulfate in CH\$$3\$$CN and 10% H\$$2\$$SO\$$_4\$$ at 80 °C produce 2-tert-butyl-5-alkoxy/aryloxy-6-methoxy-8-nitroquinolines. The nitroquinolines are converted to 2-tert-butyl-4,5-disubstituted-N\$$^8\$$-(4-amino-1-methylbutyl)-6-methoxy-8-quinolinamines in three steps.

The nitroquinolines with Raney nickel in absolute ethanol give 2-tert-butyl-6-methoxy-4/5-substituted-8-aminoquinolines. Condensation reaction of 2-tert-butyl-6-methoxy-4/5-substituted-8-aminoquinolines with 2-(4-bromopentyl)-1,3-isoindolinedione in the presence of triethylamine (TEA) at 120 °C provides 2-[4-(2-tert-butyl-4/5-substituted-8-quinolylamino)pentyl]-1,3-isoindolinediones, which upon hydrozinolysis with hydrazine hydrate in the presence of ethanol at 80 °C for 24 hours affords 4/5-substituted-2-tert-butylprimaquine derivatives.

2-tert-Butyl-5-alkoxy-6-methoxy-8-quinolinamines upon condensation reaction with N-α-butoxycarbonyl (Boc)-protected amino acids in the presence of 1,3-dicyclohexylcarbodiimide (DCC) in dichloromethane (CH\$$2\$$Cl\$$2\$$) for 4 hours gives the protected amino acid derivatives in excellent yields. The reactive amino group present at the side chain is protected by a Boc group in the cases of Lys and Orn. Arg is protected by a dicarbobenzyloxy (di-Cbz) group on the guanido group, while amino acid His is protected by a N\$$_{\pi}\$$-benzyloxymethyl group on the imidazole ring.

Análisis De Reacciones Químicas

Types of Reactions

N,8-dimethyl-5-nitroquinolin-6-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The compound can undergo substitution reactions where the nitro or amine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N,8-dimethyl-5-aminoquinolin-6-amine, while substitution reactions can produce a variety of derivatives with different functional groups .

Aplicaciones Científicas De Investigación

N,8-dimethyl-5-nitroquinolin-6-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of N,8-dimethyl-5-nitroquinolin-6-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Structural and Molecular Properties

The table below summarizes key structural and molecular features of N,8-dimethyl-5-nitroquinolin-6-amine and its analogs:

Key Observations:

- Substituent Position Effects: The nitro group at position 5 (common in N-methyl-5-nitroquinolin-8-amine and N-methyl-5-nitroquinolin-6-amine) enhances electrophilicity, influencing reactivity in reduction reactions . Methyl groups at position 8 (as in the target compound) may sterically hinder interactions at the quinoline core, altering solubility and binding affinities compared to analogs like 8-methoxyquinolin-6-amine .

- Physicochemical Properties: Collision cross-section (CCS) values for N-methyl-5-nitroquinolin-8-amine suggest moderate polarity, with [M+H]+ CCS = 138.9 Ų . LogP values (e.g., 2.18 for 6-methylamino-5-nitroquinoxaline) indicate moderate lipophilicity, critical for membrane permeability in drug design .

Pharmacological Relevance:

- Nitroquinolines like NQ1–NQ6 () exhibit anticancer and antimicrobial activities, with the nitro group acting as a prodrug moiety activated under hypoxic conditions .

- Safety data for N-methyl-5-nitroquinolin-6-amine (CAS 14204-97-8) emphasize handling precautions due to toxicity via inhalation, skin contact, or ingestion .

Actividad Biológica

N,8-dimethyl-5-nitroquinolin-6-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by the presence of a nitro group and two methyl groups at the 8 and N positions. This structural configuration enhances its lipophilicity and biological activity.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of quinoline derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell division proteins, which disrupts the integrity of bacterial cell walls.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 10 µg/mL |

| 8-Hydroxyquinoline | S. aureus | 5 µg/mL |

| Nitroxoline | P. aeruginosa | 15 µg/mL |

2. Anticancer Activity

Recent research indicates that this compound exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: In Vitro Anticancer Activity

In a study involving several cancer cell lines (e.g., MCF-7, A549), this compound showed an IC50 value ranging from 10 to 20 µM, indicating effective cytotoxicity compared to standard chemotherapeutics.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| A549 | 12 | Inhibition of cell cycle progression |

| HeLa | 18 | Disruption of mitochondrial membrane potential |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial survival.

- Induction of Oxidative Stress : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing normal cells.

Research Findings

- Antitumor Efficacy : A recent study indicated that this compound significantly reduced tumor size in xenograft models when administered at doses of 20 mg/kg body weight.

- Synergistic Effects : When combined with other chemotherapeutic agents, such as doxorubicin, the efficacy was enhanced, suggesting potential for combination therapies.

Q & A

Q. Table 1. Key Analytical Techniques for Structural Characterization

Q. Table 2. Common Reaction Pathways

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nitro Reduction | Pd/C, H₂ (1 atm), ethanol, 25°C | N,8-dimethyl-5-aminoquinolin-6-amine |

| Amine Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium derivatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.